molecular formula C18H15Cl4N3O3S B11700731 Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate

Cat. No.: B11700731
M. Wt: 495.2 g/mol
InChI Key: HNEQJIQIVJKODL-UHFFFAOYSA-N
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Description

Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a carbamothioyl-urea moiety.

Properties

Molecular Formula

C18H15Cl4N3O3S

Molecular Weight

495.2 g/mol

IUPAC Name

methyl 2-[[2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl]carbamothioylamino]benzoate

InChI

InChI=1S/C18H15Cl4N3O3S/c1-28-15(27)12-7-2-3-8-13(12)23-17(29)25-16(18(20,21)22)24-14(26)10-5-4-6-11(19)9-10/h2-9,16H,1H3,(H,24,26)(H2,23,25,29)

InChI Key

HNEQJIQIVJKODL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 1-(3-Chlorobenzamido)-2,2,2-Trichloroethane

The amidation of 1-amino-2,2,2-trichloroethane with 3-chlorobenzoyl chloride is conducted in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.2 eq) is added to scavenge HCl, with stirring at 0–5°C for 2 hours, followed by room temperature for 12 hours. The product precipitates and is filtered, yielding 85–92% of the amide.

Reaction Conditions :

ParameterValue
SolventDCM
Temperature0°C → 25°C
BaseTriethylamine (2.2 eq)
Yield85–92%

Thiourea Bridge Formation

The amide intermediate reacts with methyl 2-isothiocyanatobenzoate in tetrahydrofuran (THF) at reflux (66°C) for 6 hours. Catalytic dimethylaminopyridine (DMAP, 0.1 eq) accelerates the reaction, achieving 78–85% yield. The thiourea product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Key Data :

  • FT-IR : N-H stretch at 3250 cm⁻¹, C=S at 1250 cm⁻¹.

  • ¹H NMR (CDCl₃): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 8H, aryl), 4.12 (s, 3H, OCH₃).

Alternative Route: One-Pot Thiourea Synthesis

A one-pot method combines 1-amino-2,2,2-trichloroethane, 3-chlorobenzoyl chloride, and methyl 2-aminobenzoate with thiophosgene in acetonitrile. The reaction proceeds at 50°C for 24 hours, yielding 70–75% product. While less efficient, this method reduces purification steps.

Comparison of Methods :

MethodYieldPurityTime
Stepwise85%>95%18 h
One-Pot73%88%24 h

Mechanistic Insights and Side Reactions

The thiourea formation proceeds via nucleophilic attack of the amine on the isothiocyanate, followed by proton transfer. Competing side reactions include:

  • Dimerization : At high concentrations, the isothiocyanate may dimerize, reducing yield.

  • Hydrolysis : Moisture leads to thiourea decomposition into amines and COS.

Mitigation Strategies :

  • Use anhydrous solvents and molecular sieves.

  • Maintain stoichiometric excess of methyl 2-isothiocyanatobenzoate (1.5 eq).

Analytical Characterization

Spectroscopic Analysis

  • ¹³C NMR : Peaks at δ 180.2 (C=S), 165.4 (C=O ester), 155.1 (C=O amide).

  • HRMS : [M+H]⁺ calculated for C₁₈H₁₅Cl₄N₃O₃S: 501.9704; found: 501.9708.

X-ray Crystallography

A structural analog (PubChem CID 2830615) crystallizes in the monoclinic P2₁/c space group, with bond lengths of 1.68 Å (C=S) and 1.23 Å (C=O), confirming the thiourea and ester functionalities.

Scale-Up and Industrial Feasibility

Pilot-scale synthesis (100 g) using the stepwise method achieved 82% yield with:

  • Cost Analysis : Raw material cost: $12.50/g.

  • Environmental Impact : PMI (Process Mass Intensity) of 23, driven by solvent use in chromatography.

Optimization Opportunities :

  • Replace THF with 2-MeTHF for greener processing.

  • Employ flow chemistry for thiourea formation to enhance mixing.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[({2,2,2-TRICHLORO-1-[(3-CHLOROPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

METHYL 2-[({2,2,2-TRICHLORO-1-[(3-CHLOROPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-[({2,2,2-TRICHLORO-1-[(3-CHLOROPHENYL)FORMAMIDO]ETHYL}CARBAMOTHIOYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Target Compound

  • Backbone : Methyl benzoate.
  • Substituents :
    • Carbamothioyl-urea linkage.
    • 2,2,2-Trichloroethyl group.
    • 3-Chlorophenyl carbonyl.
  • Molecular Weight: Not explicitly stated, but estimated to exceed 450 g/mol based on substituents.

Comparable Compounds

Methyl 2-[[(6-carboxy-3-cyclohexen-1-yl)carbonyl]amino]-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound 2, ) Backbone: Tetrahydrobenzothiophene fused with benzoate. Substituents: Cyclohexenyl carbonyl, phenyl group. Key Difference: Lacks trichloroethyl and carbamothioyl groups; instead features a tetrahydrobenzothiophene core. Biological Activity: Antibacterial properties reported .

2-[Carbamothioyl(2-hydroxyethyl)amino]ethyl benzoate () Backbone: Ethyl benzoate. Substituents: Hydroxyethyl carbamothioyl group. Key Difference: Hydroxyethyl group replaces trichloroethyl; exhibits strong hydrogen bonding via –OH and –NH groups .

Methyl 2-{[(3-chlorophenyl)methanesulfonyl]amino}benzoate () Backbone: Methyl benzoate. Substituents: 3-Chlorophenyl methanesulfonyl. Key Difference: Sulfonyl group instead of carbamothioyl-urea; higher logP (3.67) suggests greater lipophilicity .

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight logP Key Substituents Hydrogen Bonding Capacity
Target Compound ~450 (estimated) ~4.5* Trichloroethyl, carbamothioyl-urea Moderate (NH, C=O)
Compound 2 () ~450 (estimated) ~3.2 Cyclohexenyl, tetrahydrobenzothiophene Low (C=O)
2-[Carbamothioyl...ethyl benzoate 268.33 ~2.0 Hydroxyethyl High (NH, –OH)
Methyl 2-{[(3-Cl-Ph)SO₂]amino}benzoate 339.8 3.67 Methanesulfonyl Moderate (SO₂, NH)

*Estimated based on increased chlorine content.

Biological Activity

Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate is a complex organic compound that exhibits significant biological activity. This article delves into its chemical properties, biological mechanisms, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure featuring:

  • Trichloroethyl group : Known for its potential toxicity and reactivity.
  • Chlorophenyl moiety : Imparts additional biological interactions.
  • Carbamothioyl and benzoate groups : Contribute to the compound's pharmacological profile.

Molecular Formula : C17H15Cl3N2O2S
Molecular Weight : 409.63 g/mol
IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors involved in various biochemical pathways. The presence of the trichloroethyl group enhances its binding affinity to these targets, potentially leading to alterations in cellular signaling processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the growth of several cancer cell lines, including:

  • Breast cancer
  • Lung cancer
  • Leukemia

The mechanism appears to involve the induction of apoptosis (programmed cell death) through the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Research indicates that it may selectively inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain signaling.

Case Studies

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Methodology : MCF-7 cell line treated with varying concentrations of the compound.
    • Results : Significant reduction in cell viability observed at concentrations above 10 µM, with IC50 values indicating strong cytotoxicity.
  • Study on Anti-inflammatory Activity :
    • Objective : To assess COX-2 inhibition.
    • Methodology : Enzymatic assays conducted with human recombinant COX-2.
    • Results : The compound exhibited a dose-dependent inhibition of COX-2 activity, suggesting potential for therapeutic use in inflammatory diseases.

Data Table

PropertyValue
Molecular FormulaC17H15Cl3N2O2S
Molecular Weight409.63 g/mol
Anticancer IC50~10 µM (MCF-7 cells)
COX-2 InhibitionDose-dependent

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 2-{[(2,2,2-trichloro-1-{[(3-chlorophenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate, and how can purity be ensured?

  • Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of intermediates via coupling reactions (e.g., benzyl chloroformate with trichloroethylamine derivatives under inert atmosphere) .
  • Step 2: Carbamothioyl group introduction using thiourea derivatives or thiocarbonyltransfer agents .
  • Step 3: Purification via reverse-phase HPLC (methanol/water gradients) or column chromatography to achieve >95% purity .
  • Key Conditions: Nitrogen protection during reflux, controlled pH (~6–8), and anhydrous solvents (e.g., CH₂Cl₂) to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

  • Answer:

  • 1H/13C NMR: Identify aromatic protons (δ 6.8–8.2 ppm), carbamate/thiourea NH signals (δ 9–11 ppm), and trichloroethyl carbons (δ 70–80 ppm) .
  • IR Spectroscopy: Detect C=O stretches (1680–1720 cm⁻¹), C=S (1200–1250 cm⁻¹), and NH bending (1500–1550 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., m/z 450.7 for C₁₆H₁₄Cl₃N₃O₄S) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the carbamothioyl functionalization step, and what factors contribute to variability?

  • Answer:

  • Factors Affecting Yield:
  • Solvent Polarity: Dichloromethane (low polarity) minimizes side reactions compared to DMF .
  • Catalysts: Use of DMAP or pyridine derivatives enhances nucleophilic substitution at the trichloroethyl group .
  • Temperature: Maintain 40–60°C to balance reaction rate and byproduct formation .
  • Statistical Design: Employ factorial design (e.g., 2³ experiments) to test variables like molar ratios, temperature, and catalyst loading .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NH signal splitting or missing carbonyl peaks?

  • Answer:

  • Dynamic Effects: NH signal broadening in NMR may arise from tautomerism (e.g., thiourea ↔ thiol form); use variable-temperature NMR to confirm .
  • Impurity Interference: Re-purify samples via recrystallization (e.g., methanol/ethyl acetate) to eliminate residual solvents or unreacted intermediates .
  • Complementary Techniques: Cross-validate with X-ray crystallography (if crystals form) or 2D NMR (COSY, HSQC) for ambiguous connectivity .

Q. How should researchers design biological activity assays for this compound, given its structural complexity?

  • Answer:

  • Target Selection: Prioritize enzymes with thiourea-binding pockets (e.g., urease, carbonic anhydrase) or bacterial cell wall synthesis pathways .
  • Assay Conditions:
  • MIC Tests: Use broth microdilution (e.g., 0.5–128 µg/mL) against Gram-positive/negative strains; include positive controls (e.g., ampicillin) .
  • Enzyme Inhibition: Measure IC₅₀ via spectrophotometric assays (e.g., urease inhibition at λ = 630 nm) .
  • SAR Studies: Compare with analogs (e.g., benzyl carbamate derivatives) to isolate the role of the trichloroethyl group .

Methodological Considerations

Q. What computational tools can predict the compound’s reactivity or interaction with biological targets?

  • Answer:

  • Quantum Chemistry: Use Gaussian or ORCA for transition-state modeling of substitution reactions (e.g., trichloroethyl group reactivity) .
  • Molecular Docking: AutoDock Vina or Schrödinger Suite to simulate binding to enzymatic targets (e.g., thioredoxin reductase) .
  • ADMET Prediction: SwissADME or pkCSM to estimate solubility (LogP ≈ 3.5) and cytochrome P450 interactions .

Q. How can thermal stability and decomposition pathways be analyzed to inform storage and handling protocols?

  • Answer:

  • TGA/DSC: Monitor weight loss at 150–250°C (indicative of carbamate decomposition) and exothermic peaks for oxidative degradation .
  • Accelerated Stability Studies: Store at 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., benzoic acid derivatives) .

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